molecular formula C10H13ClN2O2S B2661261 Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate CAS No. 2137793-84-9

Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate

Cat. No. B2661261
CAS RN: 2137793-84-9
M. Wt: 260.74
InChI Key: GMNLJOGTZQCIHE-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as CCT251545 and is a potent and selective inhibitor of the serine/threonine protein kinase PAK4. PAK4 is a key regulator of cellular processes such as cell proliferation, migration, and invasion, making CCT251545 a promising candidate for cancer treatment.

Mechanism of Action

CCT251545 works by binding to the PAK4 enzyme and inhibiting its activity. PAK4 is a key regulator of cellular processes such as cell proliferation, migration, and invasion, and its inhibition by CCT251545 leads to a decrease in cancer cell growth and invasion.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, CCT251545 has also been shown to have effects on other physiological processes. For example, CCT251545 has been shown to inhibit the formation of blood vessels, which could have implications in the treatment of diseases such as age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One advantage of CCT251545 is its high selectivity for PAK4, which reduces the likelihood of off-target effects. However, the compound's potency may also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects.

Future Directions

There are several potential future directions for research involving CCT251545. One area of interest is the development of combination therapies using CCT251545 and other cancer therapeutics. Additionally, further studies are needed to determine the safety and efficacy of CCT251545 in vivo, as well as its potential for use in non-cancer diseases. Finally, the development of more potent and selective PAK4 inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of CCT251545 involves several steps, including the reaction of 4-chloro-1,3-thiazole-2-amine with (Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate)-3-aminocyclopentane-1-carboxylic acid, followed by the esterification of the resulting product with methyl chloroformate. The final product is obtained through purification and isolation using standard techniques.

Scientific Research Applications

CCT251545 has been extensively studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that CCT251545 inhibits the growth and invasion of cancer cells, particularly in breast, pancreatic, and ovarian cancer. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-15-9(14)6-2-3-7(4-6)12-10-13-8(11)5-16-10/h5-7H,2-4H2,1H3,(H,12,13)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLJOGTZQCIHE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.